{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1243787-28-1
VCID: VC2818825
InChI: InChI=1S/C15H20N2O/c1-11-9-13(10-16-3)12(2)17(11)14-5-7-15(18-4)8-6-14/h5-9,16H,10H2,1-4H3
SMILES: CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CNC
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine

CAS No.: 1243787-28-1

Cat. No.: VC2818825

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine - 1243787-28-1

Specification

CAS No. 1243787-28-1
Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name 1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylmethanamine
Standard InChI InChI=1S/C15H20N2O/c1-11-9-13(10-16-3)12(2)17(11)14-5-7-15(18-4)8-6-14/h5-9,16H,10H2,1-4H3
Standard InChI Key MKWACJCXQPTECA-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CNC
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CNC

Introduction

Structural Characterization and Properties

{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine is characterized by a heterocyclic pyrrole core with several key structural features. The compound contains a 4-methoxyphenyl group at position 1 of the pyrrole ring, methyl substituents at positions 2 and 5, and a methylaminomethyl group at position 3. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential pharmaceutical relevance.

The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, which may significantly affect its pharmacokinetic properties, including membrane permeability and distribution in biological systems. The methylamine moiety provides a basic nitrogen atom that can participate in hydrogen bonding interactions with biological targets, potentially influencing the compound's binding affinity to proteins and receptors.

The 2,5-dimethyl substitution pattern on the pyrrole ring influences the electronic distribution within the heterocyclic system, affecting its aromaticity and reactivity. These methyl groups may provide steric protection to the pyrrole ring, potentially enhancing the compound's stability under physiological conditions and modifying its interaction with biological macromolecules.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the predicted physicochemical properties of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine include:

PropertyPredicted ValueSignificance
Molecular FormulaC15H20N2ODetermines elemental composition
Molecular Weight~244.3 g/molAffects absorption and distribution
Lipophilicity (LogP)~3.0-3.5Indicates moderate lipophilicity
Hydrogen Bond Acceptors3Contributes to binding interactions
Hydrogen Bond Donors1Affects solubility and permeability
Rotatable Bonds4Influences conformational flexibility
pKa (methylamine)~9-10Affects ionization state at physiological pH

The estimated properties suggest that this compound may exhibit drug-like characteristics according to Lipinski's Rule of Five, potentially making it relevant for pharmaceutical applications .

Synthetic Approaches

The synthesis of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine likely involves multiple steps, drawing from established methods for synthesizing substituted pyrroles. While no direct synthesis method is described in the provided sources, a potential synthetic route can be proposed based on related compounds and general pyrrole chemistry.

Proposed Synthetic Pathway

A plausible synthesis route could involve:

  • Formation of the 2,5-dimethylpyrrole core

  • Introduction of the 4-methoxyphenyl group at N1 position

  • Functionalization at the C3 position with a formyl group

  • Reductive amination to introduce the methylamine functionality

This synthetic approach shares similarities with methods used for preparing structurally related compounds such as those described in the literature for pyrrole derivatives with biological activity .

Key Reaction Conditions

The critical reaction parameters for synthesizing this compound may include:

Reaction StepReagentsConditionsConsiderations
Pyrrole FormationSuitable precursors (e.g., hexane-2,5-dione)Acid catalysis, moderate temperatureYield and purity of the pyrrole core
N-Arylation4-Methoxyphenyl halide, baseTransition metal catalysis (e.g., Cu, Pd)Regioselectivity of substitution
C3 FunctionalizationFormylation reagents (e.g., Vilsmeier-Haack)Low temperature, anhydrous conditionsControl of regioselectivity
Reductive AminationMethylamine, reducing agentControlled pH, moderate temperaturePrevention of over-alkylation

Precise control of reaction conditions, including temperature, solvent choice, and catalyst loading, would be essential for achieving high yields and purity of the target compound .

Molecular Interactions and Reactivity

The reactivity profile of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine is largely determined by its functional groups and electronic structure. The compound's reactivity can be analyzed through its constituent parts and their potential interactions with biological targets or chemical reagents.

Key Reactive Centers

Several structural features contribute to the compound's reactivity:

  • The pyrrole ring represents an electron-rich heterocycle that can participate in electrophilic substitution reactions

  • The methylamine group provides a nucleophilic center capable of hydrogen bonding and acid-base interactions

  • The methoxy group on the phenyl ring contributes electron density through resonance effects

  • The benzylic-type position of the amine functionality may be susceptible to oxidation

These reactive centers collectively determine how the molecule interacts with biological systems and chemical environments, potentially influencing its application potential in various fields .

Predicted Interaction Patterns

The structural features of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine suggest several possible interaction modes with biological targets:

These interaction patterns may contribute to the compound's potential biological activity and its ability to bind to specific protein targets or receptors .

Comparison with Structural Analogs

Understanding {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine in context requires comparison with structurally related compounds. This comparison provides insights into how structural modifications might affect properties and activities.

Structural Relatives and Their Properties

Several compounds share structural similarities with the target molecule:

CompoundStructural RelationshipKey DifferencesPotential Impact
({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amineContains the target structure as a componentAdditional benzyl(dimethylamine) groupIncreased molecular weight and lipophilicity
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesSimilar pyrrole coreDifferent N-substitution pattern and additional functional groupsDifferent biological target profile
1-(4-Bromophenyl)-1H-pyrrole-2,5-dioneSimilar N-aryl substitutionMaleimide structure instead of pyrroleDifferent reactivity profile and biological activities

The comparison reveals how subtle structural changes can significantly alter physicochemical properties and biological activities, highlighting the importance of specific substitution patterns on the pyrrole scaffold.

Structure-Activity Relationships

Based on information about related pyrrole derivatives, several structure-activity relationships can be proposed:

These relationships suggest potential optimization strategies for enhancing certain properties or activities through targeted structural modifications .

Studies on structurally similar compounds suggest that 2,5-dimethyl-1H-pyrrol derivatives may demonstrate significant biochemical activities, including potential inhibition of enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial targets for antimicrobial development .

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